3-(Methylsulfonyl)pyrazolo[1,5-a]pyrimidin-6-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H8N4O2S |
|---|---|
Molecular Weight |
212.23 g/mol |
IUPAC Name |
3-methylsulfonylpyrazolo[1,5-a]pyrimidin-6-amine |
InChI |
InChI=1S/C7H8N4O2S/c1-14(12,13)6-3-10-11-4-5(8)2-9-7(6)11/h2-4H,8H2,1H3 |
InChI Key |
ZEMXGIPHEKGEFB-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=C2N=CC(=CN2N=C1)N |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation with β-Ketoesters
A common approach involves reacting 5-aminopyrazoles with β-ketoesters under acidic or basic conditions. For example, ethyl acetoacetate reacts with 4-substituted-1H-pyrazol-5-amine in dimethylformamide (DMF) with potassium hydroxide to yield 7-hydroxypyrazolo[1,5-a]pyrimidines. Subsequent chlorination using POCl₃ converts the hydroxyl group to a chloride, enabling nucleophilic substitution with amines.
Chalcone-Based Cyclization
Chalcones (α,β-unsaturated ketones) condense with aminopyrazoles to form pyrazolo[1,5-a]pyrimidines. Kaswan et al. demonstrated this method using acetophenone-derived chalcones and ethyl 3-aminopyrazole-4-carboxylate, achieving moderate yields (50–65%) under microwave irradiation. This route is advantageous for introducing aryl groups at the 5-position but requires optimization for electron-deficient substrates.
Functionalization at the 3-Position: Introducing the Methylsulfonyl Group
The methylsulfonyl moiety at position 3 is introduced via sulfonation followed by methylation or direct sulfonylation.
Sulfonation-Oxidation Sequence
Pyrazolo[1,5-a]pyrimidines with a thioether group at position 3 can be oxidized to sulfones using oxidizing agents like m-chloroperbenzoic acid (mCPBA) or hydrogen peroxide. For instance:
Direct Sulfonylation
Alternatively, sulfonyl chloride reagents can directly introduce the methylsulfonyl group. Using methanesulfonyl chloride in the presence of a base (e.g., triethylamine) facilitates electrophilic substitution at position 3. This method avoids multi-step sequences but requires careful control of reaction stoichiometry to prevent over-sulfonylation.
Amine Installation at the 6-Position
The 6-amine group is introduced via nitration-reduction or displacement reactions.
Nitration and Catalytic Hydrogenation
-
Nitration : Treating pyrazolo[1,5-a]pyrimidine with fuming HNO₃ in concentrated H₂SO₄ at 80°C introduces a nitro group at position 6.
-
Reduction : Catalytic hydrogenation (H₂, Pd/C) reduces the nitro group to an amine. For example, 6-nitropyrazolo[1,5-a]pyrimidine undergoes hydrogenation in ethanol at 50°C under 5–7 bar H₂ pressure to yield the 6-amine derivative.
Nucleophilic Aromatic Substitution
Chlorine at position 6 can be displaced by ammonia or amines. For instance, 6-chloropyrazolo[1,5-a]pyrimidine reacts with aqueous ammonia in a sealed tube at 120°C to afford the 6-amine product. Microwave-assisted conditions enhance reaction rates and yields (e.g., 85% yield in 30 minutes).
Integrated Synthetic Routes
Combining the above strategies enables the synthesis of this compound. A representative pathway is:
-
Core Formation : Cyclocondensation of 4-aminopyrazole with ethyl acetoacetate yields 7-hydroxypyrazolo[1,5-a]pyrimidine.
-
Chlorination : POCl₃ converts the hydroxyl group to chloride.
-
Sulfonylation : Methanesulfonyl chloride introduces the methylsulfonyl group at position 3.
-
Nitration/Reduction : Nitration at position 6 followed by hydrogenation produces the amine.
Table 1 : Comparative Analysis of Synthetic Methods
Optimization and Challenges
Regioselectivity in Nitration
Nitration of pyrazolo[1,5-a]pyrimidines often produces mixtures of 5- and 6-nitro isomers. Using excess fuming HNO₃ and longer reaction times (4–6 hours) favors 6-nitration.
Chemical Reactions Analysis
Nucleophilic Substitution at Position 6
The amine group at position 6 undergoes alkylation and acylation to generate derivatives with modified pharmacological profiles:
-
Alkylation : Reaction with alkyl halides (e.g., methyl iodide) in DMF at 60°C produces N-alkylated derivatives (4 ) with retained sulfonamide functionality (Table 2) .
-
Acylation : Treatment with acyl chlorides (e.g., acetyl chloride) under basic conditions yields amides (5 ) .
| Derivative | Reagent | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| 4 (N-methyl) | CH₃I, K₂CO₃ | DMF, 60°C, 6 h | 78 | |
| 5 (N-acetyl) | AcCl, Et₃N | CH₂Cl₂, 0°C → rt, 2 h | 82 |
Cross-Coupling Reactions
The methylsulfonyl group enhances the electrophilicity of the pyrimidine ring, enabling Suzuki-Miyaura cross-coupling at position 5 (Scheme 2):
-
Reaction with arylboronic acids (e.g., phenylboronic acid) in the presence of Pd(PPh₃)₄ and Cs₂CO₃ in dioxane/H₂O (80°C, 12 h) introduces aryl groups at position 5 (6 ) .
| Product | Boronic Acid | Catalyst | Yield (%) | Reference |
|---|---|---|---|---|
| 6 (5-phenyl) | PhB(OH)₂ | Pd(PPh₃)₄ | 75 |
Ring Functionalization via Pericyclic Reactions
The compound participates in Diels-Alder reactions due to its electron-deficient pyrimidine ring:
-
Reaction with electron-rich dienes (e.g., 1,3-cyclohexadiene) in refluxing toluene forms bicyclic adducts (7 ) with high regioselectivity .
| Adduct | Diene | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| 7 | 1,3-Cyclohexadiene | Toluene, 110°C, 24 h | 68 |
Oxidation and Reduction Pathways
-
Oxidation : The methylsulfonyl group remains stable under mild oxidative conditions (e.g., H₂O₂/AcOH), but strong oxidants (e.g., KMnO₄) degrade the core .
-
Reduction : Catalytic hydrogenation (H₂, Pd/C) selectively reduces the pyrimidine ring to a dihydro derivative (8 ) without affecting the sulfonamide group .
| Reaction | Reagent | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Reduction | H₂, 10% Pd/C | Dihydro derivative (8 ) | 85 |
Scientific Research Applications
Synthesis of 3-(Methylsulfonyl)pyrazolo[1,5-a]pyrimidin-6-amine
The synthesis of pyrazolo[1,5-a]pyrimidine derivatives typically involves several methodologies, including microwave-assisted reactions and the use of various reagents. Recent studies have reported efficient synthetic routes that yield high purity and yield of these compounds, which are essential for their subsequent biological evaluations .
Antimicrobial Activity
Research indicates that pyrazolo[1,5-a]pyrimidines exhibit potent inhibitory effects against Mycobacterium tuberculosis. A study highlighted the design and synthesis of novel analogues that displayed significant growth inhibition of M. tuberculosis in vitro. These findings suggest that the pyrazolo[1,5-a]pyrimidine scaffold could serve as a promising lead for anti-tuberculosis drug development .
Anticancer Properties
The anticancer potential of this compound has been explored in various studies. Compounds within this class have shown activity against different cancer cell lines by inhibiting specific molecular targets involved in tumor growth and proliferation. The structure-activity relationship studies indicate that modifications at specific positions can enhance their potency and selectivity against cancer cells .
Enzyme Inhibition
This compound has been identified as an inhibitor of key enzymes such as mTOR (mechanistic target of rapamycin), which plays a critical role in cell growth and proliferation. The inhibition of mTOR pathways is a valuable therapeutic strategy in cancer treatment and metabolic disorders .
Case Study: Mycobacterial ATP Synthase Inhibition
A comprehensive study evaluated a series of pyrazolo[1,5-a]pyrimidine derivatives for their ability to inhibit mycobacterial ATP synthase. The most potent compounds demonstrated low toxicity profiles and favorable pharmacokinetic properties, making them suitable candidates for further development as anti-tuberculosis agents .
Case Study: Anticancer Activity
In another investigation, a library of pyrazolo[1,5-a]pyrimidine derivatives was screened for anticancer activity against various human cancer cell lines. The results indicated that specific substitutions on the pyrazolo ring significantly enhanced cytotoxicity, leading to the identification of lead compounds for further optimization and clinical evaluation .
Potential Applications
| Application Area | Description |
|---|---|
| Antimicrobial Agents | Development of new treatments for tuberculosis and other bacterial infections |
| Anticancer Drugs | Exploration as potential therapies targeting various cancers |
| Enzyme Inhibitors | Use in the inhibition of mTOR pathways for cancer therapy and metabolic diseases |
| Material Science | Investigation into photophysical properties for applications in materials science |
Mechanism of Action
The mechanism of action of 3-(Methylsulfonyl)pyrazolo[1,5-a]pyrimidin-6-amine involves its interaction with specific molecular targets and pathways. For example, in medicinal chemistry, the compound may inhibit enzymes such as cyclin-dependent kinases (CDKs), leading to cell cycle arrest and apoptosis in cancer cells . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
3-(4-Fluorophenyl)-6,7-dimethyl-2-(4-(methylsulfonyl)phenyl)pyrazolo[1,5-a]pyrimidine
- Substituents : Methylsulfonyl at position 2, fluorophenyl at position 3, and methyl groups at positions 6 and 6.
- Activity : Demonstrates potent COX-2 inhibition (IC₅₀ = 0.012 µM) with >833-fold selectivity over COX-1 (IC₅₀ >10 µM). The methylsulfonyl group at position 2 is critical for COX-2 binding .
- Application : Anti-inflammatory agent with improved safety profile.
3-(4-Chlorophenyl)pyrazolo[1,5-a]pyrimidin-6-amine
6-Bromo-3-(1-methylpyrazol-4-yl)-5-[(3R)-piperidin-3-yl]pyrazolo[1,5-a]pyrimidin-7-amine
5-(3-(Ethylsulfonyl)pyridin-2-yl)-pyrazolo[1,5-a]pyrimidine Derivatives
- Substituents : Ethylsulfonyl on a pyridine ring fused to the pyrazolo[1,5-a]pyrimidine core.
- Application: Agrochemical agents (pesticides, insecticides), highlighting the role of sulfonyl groups in non-pharmaceutical uses .
Biological Activity
3-(Methylsulfonyl)pyrazolo[1,5-a]pyrimidin-6-amine is a compound belonging to the pyrazolo[1,5-a]pyrimidine class, which has garnered attention due to its diverse biological activities. This article provides an overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
Overview of Pyrazolo[1,5-a]pyrimidines
Pyrazolo[1,5-a]pyrimidines have been identified as a promising scaffold in drug discovery due to their ability to interact with various biological targets. The core structure is associated with several pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects. Notably, compounds in this class have shown efficacy against Mycobacterium tuberculosis and other pathogens, making them candidates for further development in infectious disease treatment .
The biological activity of this compound primarily involves the inhibition of specific enzymes and pathways critical for cell proliferation and survival:
- Anticancer Activity : Studies indicate that pyrazolo[1,5-a]pyrimidines can inhibit key signaling pathways involved in cancer cell growth. For instance, they act as inhibitors of mTOR (mechanistic target of rapamycin), which plays a pivotal role in cell growth and metabolism. This inhibition can lead to reduced tumor growth and enhanced apoptosis in cancer cells .
- Antimicrobial Activity : The compound has demonstrated antibacterial properties against Mycobacterium tuberculosis and antiparasitic effects against Plasmodium falciparum, the causative agent of malaria. The mechanism involves interference with metabolic pathways essential for the survival of these pathogens .
Structure-Activity Relationships (SAR)
The SAR studies of pyrazolo[1,5-a]pyrimidines reveal that modifications to the core structure can significantly influence their biological activity. For example:
- Substituents at Position 6 : The presence of a methylsulfonyl group at position 6 has been shown to enhance the compound's potency against various targets. This modification increases solubility and bioavailability, which are critical for therapeutic efficacy .
- Variations in the Pyrazole Ring : Alterations in the pyrazole ring structure can lead to different binding affinities for target proteins. For instance, compounds with electron-withdrawing groups tend to exhibit higher inhibitory activity against mTOR compared to those with electron-donating groups .
Case Studies and Research Findings
Several studies have evaluated the biological activity of this compound:
- Anticancer Efficacy : In vitro studies have shown that this compound exhibits significant cytotoxicity against various cancer cell lines, including hepatoma and colorectal cancer cells. The half-maximal inhibitory concentration (IC50) values ranged from 4.55 μM to 6.28 μM across different cell types .
- Antimicrobial Activity : Research demonstrated that the compound effectively inhibits Plasmodium falciparum growth in ex vivo assays with IC50 values around 14–18 μM. This suggests its potential as an antimalarial agent .
Summary Table of Biological Activities
Q & A
Basic Questions
Q. What are the established synthetic routes for 3-(Methylsulfonyl)pyrazolo[1,5-a]pyrimidin-6-amine, and how are intermediates characterized?
- Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, pyrazolo[1,5-a]pyrimidine scaffolds can be functionalized at the 3-position using methylsulfonyl chloride under basic conditions (e.g., NaH in DMF). Key intermediates, such as 7-amino-pyrazolo[1,5-a]pyrimidine derivatives, are characterized via NMR, NMR, and mass spectrometry (MS) to confirm regiochemistry and purity . Reaction conditions (e.g., reflux in pyridine for 5–6 hours) and purification methods (e.g., recrystallization from ethanol or dioxane) are critical for optimizing yields .
Q. Which spectroscopic techniques are essential for confirming the structure of pyrazolo[1,5-a]pyrimidine derivatives?
- Answer :
- NMR : Identifies proton environments, such as aromatic protons (δ 6.5–8.5 ppm) and methylsulfonyl groups (δ 3.0–3.5 ppm).
- NMR : Confirms carbon frameworks, including quaternary carbons in the pyrimidine ring (~150–160 ppm) and sulfonyl carbons (~40–45 ppm).
- IR Spectroscopy : Detects functional groups like NH (stretch ~3300–3500 cm) and S=O (stretch ~1150–1300 cm).
- MS : Validates molecular weight and fragmentation patterns. These methods are standard in studies reporting pyrazolo[1,5-a]pyrimidine derivatives .
Q. What are the key functional groups influencing the bioactivity of this compound?
- Answer : The methylsulfonyl group at the 3-position enhances electrophilicity, potentially improving binding to kinase ATP pockets. The 6-amine group enables hydrogen bonding with catalytic residues (e.g., in kinase targets like CDK2). Modifications at these positions significantly alter potency and selectivity, as demonstrated in pyrazolo[1,5-a]pyrimidine-based kinase inhibitors .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for pyrazolo[1,5-a]pyrimidine derivatives?
- Answer : Discrepancies often arise from assay variability (e.g., cell line differences) or impurities. To address this:
- Orthogonal Assays : Use biochemical (e.g., kinase inhibition) and cellular (e.g., proliferation) assays to cross-validate results.
- Purity Verification : Employ HPLC (>95% purity) and elemental analysis to exclude confounding effects from by-products.
- Computational Validation : Molecular docking (using software like Discovery Studio) can predict binding modes and rationalize activity trends .
Q. What strategies optimize selectivity of this compound against off-target kinases?
- Answer :
- Structural Modifications : Introduce bulky substituents (e.g., trifluoromethyl groups) to sterically block off-target binding .
- Crystallography : Resolve co-crystal structures with target kinases to identify critical interactions (e.g., hinge region hydrogen bonds).
- Selectivity Screening : Profile against kinase panels (e.g., Eurofins KinaseProfiler) to identify off-target hits and refine design .
Q. How do solvent and catalyst choices impact regioselectivity in pyrazolo[1,5-a]pyrimidine synthesis?
- Answer :
- Solvent Effects : Polar aprotic solvents (e.g., DMF) favor nucleophilic substitution at the 3-position, while protic solvents (e.g., ethanol) may promote dimerization.
- Catalysts : Pd/C or CuI can accelerate Suzuki couplings for aryl substitutions, but may require inert atmospheres to prevent oxidation.
- Regiochemical Control : Microwave-assisted synthesis reduces side reactions, improving yields of desired regioisomers .
Q. What computational methods predict the metabolic stability of this compound?
- Answer :
- ADMET Modeling : Tools like SwissADME predict metabolic hotspots (e.g., methylsulfonyl group susceptibility to CYP450 oxidation).
- Density Functional Theory (DFT) : Calculates electron density to identify reactive sites for glucuronidation or sulfation.
- MD Simulations : Assess binding stability in physiological conditions (e.g., solvation effects) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
